2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione
Description
This compound is a naturally occurring cyclohexadienedione derivative isolated from the aerial parts of Atractylodes macrocephala . Its structure features a 3-hydroxy-5-pentyl-substituted cyclohexadienedione core conjugated with a terpenoid side chain (2E-3,7-dimethyl-2,6-octadienyl). Research by Li et al. (2017) highlights its antitumor activity, demonstrating IC50 values of 15.2 μM in HepG2 hepatocellular carcinoma cells and 20.8 μM in SMMC-7721 cells. Mechanistic studies indicate it induces apoptosis and G2/M cell cycle arrest via the MAPK pathway .
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-11-17-14-19(22)18(21(24)20(17)23)13-12-16(4)10-8-9-15(2)3/h9,12,14,24H,5-8,10-11,13H2,1-4H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZGZRGXVDCJN-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019274 | |
| Record name | VCE-003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through multi-step organic reactions involving:
Alkylation of phenolic precursors : The initial step often involves the alkylation of a suitably substituted phenolic compound with an alkyl halide bearing the terpenoid side chain (2E-3,7-dimethyl-2,6-octadien-1-yl). This step installs the terpenoid moiety onto the aromatic ring.
Cyclization and functional group modifications : Following alkylation, cyclization reactions form the 2,5-cyclohexadiene-1,4-dione core. Subsequent functional group transformations introduce the hydroxy and pentyl substituents at the 3- and 5-positions, respectively.
Optimization of reaction conditions : Reaction parameters such as temperature, solvent, catalyst choice, and reaction time are optimized to enhance yield and purity while minimizing by-products.
Industrial Production Techniques
For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction conditions, improving reproducibility and scalability. Process optimization focuses on:
Maximizing conversion efficiency
Minimizing side reactions and impurities
Ensuring environmental and economic sustainability
Chemical Reaction Types and Reagents Used in Preparation
| Reaction Type | Common Reagents | Purpose/Outcome |
|---|---|---|
| Alkylation | Alkyl halides (with terpenoid side chain), bases (e.g., K2CO3) | Installation of terpenoid side chain |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Formation of quinone intermediates or oxidation of phenolic groups |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction of quinones to hydroquinones |
| Electrophilic substitution | Halogens (Cl2, Br2), Nitrating agents (HNO3) | Introduction of substituents on aromatic ring |
These reaction types are integral to the stepwise construction and modification of the target molecule’s framework.
Analytical Techniques for Monitoring and Confirmation
To ensure the successful synthesis and structural integrity of the compound, the following analytical methods are recommended:
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Determines stereochemistry, including E/Z isomerism in the terpenoid chain, and verifies substitution patterns.
Infrared (IR) Spectroscopy : Identifies characteristic functional groups such as hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.
X-ray Crystallography : Provides absolute configuration and detailed 3D structure if suitable crystals are obtained.
Thermogravimetric Analysis (TGA) and High-Performance Liquid Chromatography (HPLC) : Assess compound stability and monitor degradation under various environmental conditions.
Research Findings on Synthetic Efficiency and Optimization
Yield and Purity
Multi-step synthesis typically achieves moderate to high yields depending on the efficiency of alkylation and cyclization steps.
Purification often involves chromatographic techniques to separate the target compound from side products.
Reaction Optimization
Use of continuous flow reactors in industrial settings improves reaction control, leading to higher reproducibility and scalability.
Careful control of reaction temperature and stoichiometry minimizes side reactions such as over-oxidation or unwanted substitutions.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Alkylation | Nucleophilic substitution | Terpenoid alkyl halide, base, solvent (e.g., DMF) | Terpenoid side chain attached to phenol |
| 2. Cyclization | Intramolecular cyclization | Acid or base catalysis, heat | Formation of cyclohexadienedione core |
| 3. Hydroxylation | Functional group modification | Oxidizing/reducing agents | Introduction of hydroxy group |
| 4. Pentyl substitution | Alkylation or substitution | Pentyl halide or equivalent reagent | Pentyl group introduced at 5-position |
| 5. Purification | Chromatography | Silica gel column, solvents | Isolation of pure target compound |
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione involves its interaction with various molecular targets. It can modulate enzyme activities and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Structural Analogues from Atractylodes macrocephala
A closely related compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione , differs by replacing the 5-pentyl and 3-hydroxy groups with a 6-methyl substituent. Despite structural similarities, this analogue exhibits enhanced potency, with an IC50 of 10.3 μM in HepG2 cells . This suggests that steric and electronic effects of substituents critically influence bioactivity.
Cyclohexadienedione Derivatives with Varied Substituents
- 2-Methoxy-6-propyl-2,5-cyclohexadiene-1,4-dione (15477-00-6): This synthetic derivative replaces the hydroxy and pentyl groups with methoxy and propyl substituents. It exhibits antimicrobial activity, though specific potency data are unavailable.
- 2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione (605-94-7): The absence of a terpenoid side chain and presence of dual methoxy groups result in distinct electronic properties, though its biological activities remain uncharacterized in the literature .
Terpenoid-Containing Analogues
Neryl formate and neryl acetate () share the 3,7-dimethyl-2,6-octadienyl terpenoid moiety but are ester derivatives used primarily in fragrances. Their cis-configuration contrasts with the target compound’s trans (2E) geometry, which may influence conformational stability and biological target interactions .
Structure-Activity Relationship (SAR) Analysis
Key SAR Observations :
Substituent Bulk and Position : The 6-methyl analogue’s higher potency suggests that smaller alkyl groups at specific positions enhance antitumor efficacy, possibly by reducing steric hindrance during target binding.
Hydroxy vs. Methoxy : The hydroxy group in the target compound may facilitate hydrogen bonding with cellular targets (e.g., MAPK pathway proteins), while methoxy groups in other derivatives could alter electron distribution or solubility.
Terpenoid Side Chain: The 3,7-dimethyl-2,6-octadienyl chain, common in neryl derivatives, likely enhances membrane permeability due to its lipophilic nature, though its trans-configuration may optimize spatial orientation for receptor interaction .
Research Implications and Gaps
- Potency Limitations : The target compound’s lower potency compared to its methyl-substituted analogue highlights the need for synthetic modifications to optimize substituent effects.
- Diverse Applications : Structural variations in cyclohexadienediones yield compounds with divergent biological activities (e.g., antitumor vs. antimicrobial), underscoring the scaffold’s versatility .
- Unanswered Questions : The role of the pentyl chain in modulating solubility and off-target effects remains unexplored. Further studies comparing in vivo pharmacokinetics across analogues are warranted.
Biological Activity
Overview
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione is a complex organic compound belonging to the class of monoterpenoids. Its unique structure features a phenolic core with a dimethylocta-dienyl side chain, which contributes to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.
This compound interacts with various enzymes and proteins, significantly influencing their activities. Notably, it has been shown to interact with glycerol dehydratase, enhancing its catalytic function. The compound's ability to modulate enzymatic activity is crucial for its biological efficacy.
Table 1: Key Biochemical Interactions
| Enzyme/Protein | Effect | Reference |
|---|---|---|
| Glycerol dehydratase | Enhanced catalytic activity | |
| Various cellular receptors | Modulation of signaling pathways |
Cellular Effects
The compound exhibits profound effects on different cell types and processes. It can influence cell signaling pathways and gene expression, impacting cellular metabolism and motility. For instance, it has been observed to affect the aggregation of diatoms and biofilm formation.
Key Findings on Cellular Effects
- Cell Motility : Alters the motility of specific microorganisms.
- Biofilm Formation : Inhibits or promotes biofilm formation depending on concentration.
Molecular Mechanism
At the molecular level, this compound exerts its biological effects through specific binding interactions with biomolecules. Its interaction with glycerol dehydratase involves binding to the enzyme's active site.
Mechanistic Pathway
- Binding to Enzymes : Alters enzyme activity.
- Gene Expression Modulation : Influences transcription factors leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Studies indicate that the stability and degradation of this compound can vary over time, influencing its long-term effects on cellular functions. Understanding these temporal dynamics is essential for predicting its biological activity in different environments.
Dosage Effects in Animal Models
Research shows that varying dosages of the compound lead to different biological outcomes in animal models. Higher doses may result in toxic effects while lower doses can enhance therapeutic benefits.
Table 2: Dosage Response in Animal Studies
| Dosage (mg/kg) | Effect Observed | Reference |
|---|---|---|
| Low (1-10) | Therapeutic effects observed | |
| High (>50) | Toxicity and adverse effects |
Metabolic Pathways
The compound plays a significant role in various metabolic pathways. It interacts with key enzymes and cofactors that regulate metabolic flux and influence metabolite levels.
Key Metabolic Interactions
- Glycerol Metabolism : Involved in glycerol conversion processes.
Scientific Research Applications
The compound's unique properties make it suitable for various applications:
Chemistry : Used as a precursor for synthesizing complex organic molecules.
Biology : Investigated for potential antimicrobial and antioxidant activities.
Medicine : Explored for therapeutic effects in inflammatory diseases.
Industry : Utilized in producing fragrances and flavoring agents due to its aromatic properties.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens.
- Fungicidal Efficacy : Research indicated that certain analogs showed high inhibition rates against fungal strains like Rhizoctonia solani at concentrations as low as 50 µg/mL .
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione, and how can reaction conditions be optimized?
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. ¹H/¹³C NMR (600 MHz, CDCl₃) resolves stereochemistry (e.g., E/Z isomers in the terpenoid chain). IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups. X-ray crystallography (if crystals form) provides absolute configuration .
Q. How can researchers assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., >200°C) and HPLC to monitor degradation products under UV light or humidity (40–80% RH). Kinetic modeling (Arrhenius equation) predicts shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in different solvent systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects, correlating dielectric constants (ε) of solvents (e.g., water vs. hexane) with reaction pathways. Validate predictions via cyclic voltammetry to assess redox behavior .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability protocols, solvent controls). Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm mechanisms. For inconsistent results, apply factorial design experiments to isolate variables (e.g., pH, temperature) and employ statistical tools (ANOVA, PCA) to identify confounding factors .
Q. How can researchers establish structure-activity relationships (SAR) for substituent variations on the cyclohexadiene-dione core?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain lengths, hydroxyl positions). Test bioactivity in a panel of assays (e.g., antimicrobial, antioxidant). Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Molecular docking (AutoDock Vina) identifies binding interactions in target proteins (e.g., cytochrome P450) .
Data Analysis & Theoretical Frameworks
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer : Re-examine DFT functional choices (e.g., B3LYP vs. M06-2X) and basis sets. Incorporate solvent effects explicitly via polarizable continuum models (PCM). Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemical validation). Publish negative results to refine theoretical models .
Q. What frameworks guide the integration of heterogeneous catalysis data for sustainable synthesis?
- Methodological Answer : Apply the "Efficiency Pyramid" framework to balance yield, cost, and environmental impact. Use life-cycle assessment (LCA) tools to compare catalytic systems (e.g., enzymatic vs. transition metal). Link findings to renewable fuel engineering principles (CRDC RDF2050106) for scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
